molecular formula C14H21N5O4 B13614825 tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate

tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate

Cat. No.: B13614825
M. Wt: 323.35 g/mol
InChI Key: SODLGEOWCXQJRR-UHFFFAOYSA-N
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Description

The compound tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a purine-derived carbamate featuring a tert-butyl-protected amine group. Its structure comprises a xanthine-like core (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) linked via an ethyl spacer to a carbamate moiety. The tert-butyl group enhances steric protection of the amine, improving stability during synthetic processes .

Properties

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]carbamate

InChI

InChI=1S/C14H21N5O4/c1-14(2,3)23-12(21)15-7-6-8-16-9-10(17-8)18(4)13(22)19(5)11(9)20/h6-7H2,1-5H3,(H,15,21)(H,16,17)

InChI Key

SODLGEOWCXQJRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of a purine derivative with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving purine metabolism.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The purine ring system allows it to interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate

A closely related compound, tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate (CAS 2891597-48-9), shares the tert-butyl carbamate group but replaces the purine core with a piperidine-2,6-dione (glutarinide) system (Table 1) .

Table 1: Structural and Functional Comparison

Feature Target Compound (Purine-based) Piperidyl Analog (CAS 2891597-48-9)
Core Structure 1,3-Dimethyl-2,6-dioxo-tetrahydro-1H-purine 2,6-Dioxo-piperidine (glutarinide)
Functional Groups Carbamate, purine, ketones Carbamate, cyclic diketone, secondary amine
Potential Bioactivity Likely adenosine receptor modulation Proteasome inhibition (e.g., similar to thalidomide derivatives)
Synthetic Utility Nucleotide analog synthesis Peptidomimetic or PROTAC® linker
Key Differences:
  • Bioactivity: The purine core in the target compound may interact with nucleotide-binding enzymes or receptors (e.g., kinases, adenosine receptors), whereas the piperidyl analog’s glutarinide moiety is associated with proteasome inhibition and anti-inflammatory applications .
  • Solubility : The purine system’s aromaticity reduces solubility in polar solvents compared to the piperidyl analog’s aliphatic diketone structure.
  • Synthetic Applications : The target compound’s ethyl spacer allows conjugation to nucleosides, while the piperidyl analog’s methyl linker is more suited for peptide coupling .

Broader Carbamate Analogs

Carbamates with tert-butyl groups are widely used as amine-protecting intermediates. For example:

  • tert-Butyl carbamate (Boc) : A universal protecting group in peptide synthesis. The target compound’s Boc group ensures amine stability during multistep reactions, akin to its use in solid-phase peptide synthesis .
  • Boc-protected xanthines : Derivatives like 8-Boc-caffeine share the purine-carbamate hybrid structure but lack the ethyl spacer and tetrahydro modification, reducing conformational flexibility compared to the target compound.

Crystallographic Behavior

Hydrogen-bonding patterns in carbamates influence crystallinity. The purine core in the target compound may form π-π stacking interactions, while the piperidyl analog’s diketone engages in stronger hydrogen bonds (e.g., N–H···O=C), as predicted by graph set analysis .

Bioactivity Screening

While direct studies on the target compound are scarce, marine actinomycete-derived purine analogs exhibit antimicrobial and anticancer properties .

Biological Activity

tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a synthetic compound with potential biological activity. Its structure includes a purine derivative that may interact with various biological targets. This article delves into its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical formula for tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is C16H24N4O3C_{16}H_{24}N_4O_3. The compound features a tert-butyl group attached to a carbamate moiety and is characterized by the presence of a 2,6-dioxo-tetrahydropurine structure.

PropertyValue
Molecular Weight320.39 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Anticancer Potential

Research indicates that compounds similar to tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit various kinases involved in tumor proliferation.

In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116. These findings suggest that the compound may have potential as an anticancer agent through kinase inhibition.

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival. For instance:

  • Kinase Inhibition : The compound likely inhibits specific kinases involved in cancer progression.
  • Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved testing a structurally similar compound in mice bearing xenografts of human colorectal carcinoma. The results indicated a significant reduction in tumor size when treated with the compound over a four-week period.

StudyModelResult
Colorectal CarcinomaMouse XenograftTumor size reduced by 45%

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